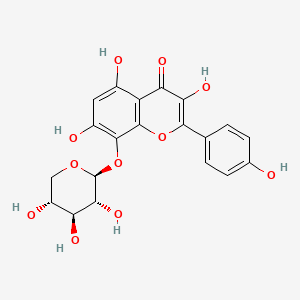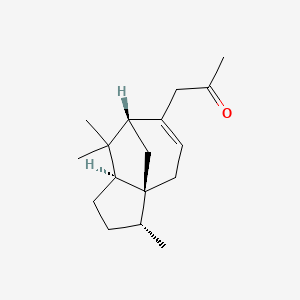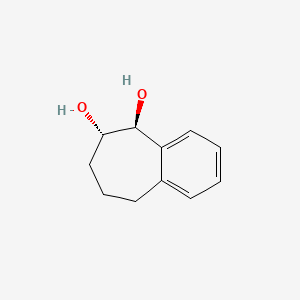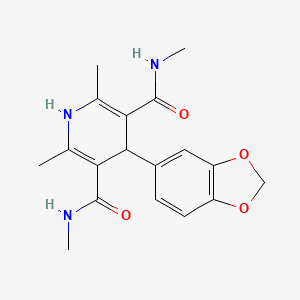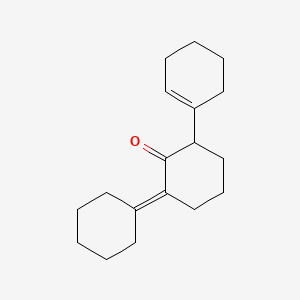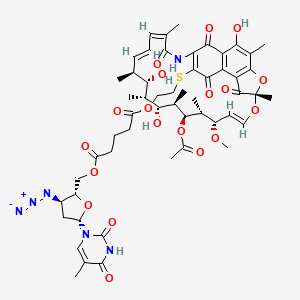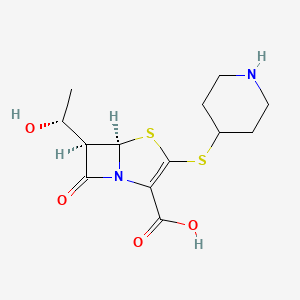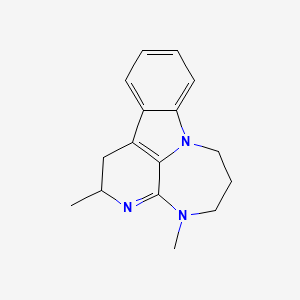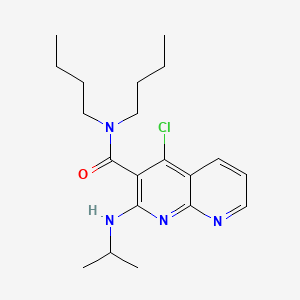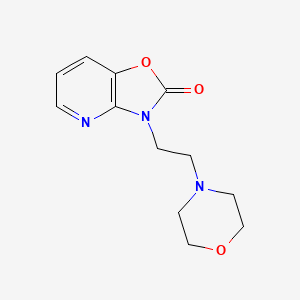
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
噁唑并[4,5-b]吡啶-2(3H)-酮, 3-(2-(4-吗啉基)乙基)- 是一种杂环化合物,其特征在于一个噁唑环与一个吡啶环融合。该化合物因其潜在的生物活性及其在药物设计中的应用而引起了医药化学家的极大兴趣。
准备方法
合成路线和反应条件
噁唑并[4,5-b]吡啶-2(3H)-酮, 3-(2-(4-吗啉基)乙基)- 的合成通常涉及噁唑和吡啶环的构建,然后是它们的融合。一种常见的方法涉及使用钯催化的直接C-H键官能化。 该方法允许选择性地构建和官能化三环支架,同时保留吡啶部分上的氯原子,这为进一步的药物设计提供了后期取代位点 .
工业生产方法
该化合物的工业生产方法在公共领域没有很好的记录。 大型有机合成原理,例如反应条件的优化、高效催化剂的使用和纯化技术,将应用于扩大实验室合成方法。
化学反应分析
反应类型
噁唑并[4,5-b]吡啶-2(3H)-酮, 3-(2-(4-吗啉基)乙基)- 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以引入含氧官能团。
还原: 还原反应可用于改变化合物的氧化态,可能会改变其生物活性。
常用试剂和条件
这些反应中常用的试剂包括钯催化剂、过氧化氢等氧化剂和硼氢化钠等还原剂。反应条件通常涉及控制温度和惰性气氛,以防止不希望发生的副反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,取代反应可以产生各种(杂)芳基取代衍生物,这些衍生物可能具有不同的生物活性。
科学研究应用
噁唑并[4,5-b]吡啶-2(3H)-酮, 3-(2-(4-吗啉基)乙基)- 具有多种科学研究应用:
化学: 它被用作合成更复杂杂环化合物的构建块。
生物学: 该化合物潜在的生物活性使其成为研究酶抑制和受体结合的候选药物。
医药: 由于其结构特征,它被探索用作药物设计中的治疗剂。
工业: 该化合物可用于开发具有特定性质的新材料.
作用机制
噁唑并[4,5-b]吡啶-2(3H)-酮, 3-(2-(4-吗啉基)乙基)- 的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。确切的途径和靶标取决于该化合物所使用的特定生物学环境。例如,它可以通过与活性位点的结合抑制某些酶,从而阻断其活性。
相似化合物的比较
类似化合物
1H-吡咯并[2,3-b]吡啶: 该化合物与吡啶环结构相似,但在融合的杂环环不同,它是一个吡咯而不是一个噁唑.
噁唑并[5’,4’4,5]吡喃并[2,3-b]吡啶: 该化合物具有类似的噁唑-吡啶融合,但包含一个额外的吡喃环.
独特性
噁唑并[4,5-b]吡啶-2(3H)-酮, 3-(2-(4-吗啉基)乙基)- 因其特定的环融合和吗啉基乙基的存在而独一无二,这会影响其生物活性和化学反应性。这种独特性使其成为药物设计和其他科学研究应用中的一种有价值的化合物。
属性
CAS 编号 |
139774-80-4 |
|---|---|
分子式 |
C12H15N3O3 |
分子量 |
249.27 g/mol |
IUPAC 名称 |
3-(2-morpholin-4-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H15N3O3/c16-12-15(5-4-14-6-8-17-9-7-14)11-10(18-12)2-1-3-13-11/h1-3H,4-9H2 |
InChI 键 |
FTNDZQVIQZUANZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCN2C3=C(C=CC=N3)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


